3-Fluorobenzofuran-5-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6FNO |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
3-fluoro-1-benzofuran-5-amine |
InChI |
InChI=1S/C8H6FNO/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H,10H2 |
InChI Key |
LOJIKQISTAIGOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CO2)F |
Origin of Product |
United States |
Evolution and Significance of Benzofuran Scaffolds in Modern Organic Synthesis
The benzofuran (B130515) scaffold, a heterocyclic system comprising a furan (B31954) ring fused to a benzene (B151609) ring, has been a cornerstone of organic chemistry since its first synthesis by Perkin in 1870. nih.govacs.org This structural motif is not merely a synthetic curiosity but is pervasively found in a multitude of natural products, particularly within the Moraceae plant family, and forms the core of numerous medicinally important compounds. nih.govacs.orgrsc.org
The significance of benzofurans stems from their wide-ranging applications in medicinal, agricultural, and synthetic chemistry. nih.govbohrium.comnih.gov Derivatives of this scaffold are known to exhibit a remarkable spectrum of biological activities. mdpi.com The inherent versatility of the benzofuran ring system has established it as a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. mdpi.comtandfonline.com
The enduring relevance of benzofurans has spurred continuous innovation in their synthesis. acs.org Modern synthetic chemistry has developed a vast toolkit for constructing the benzofuran nucleus, moving beyond classical methods to embrace advanced catalytic strategies. bohrium.com These include reactions catalyzed by various transition metals such as palladium, copper, and rhodium, as well as methodologies involving Lewis and Brønsted acids, photochemical reactions, and catalyst-free cyclizations. acs.orgbohrium.com The consistent focus on developing novel and efficient synthetic routes underscores the scaffold's unabated importance to the chemical sciences. acs.orgresearchgate.net
Table 1: Selected Biological Activities of Benzofuran Derivatives
| Biological Activity | Description | References |
|---|---|---|
| Anticancer | Derivatives have shown potent antiproliferative effects against various human cancer cell lines. | nih.govrsc.orgmdpi.commdpi.com |
| Antimicrobial | Activity has been demonstrated against both Gram-positive and Gram-negative bacteria. | nih.govmdpi.comtandfonline.com |
| Antifungal | Compounds exhibit inhibitory action against various fungal strains. | nih.govmdpi.comresearchgate.net |
| Antiviral | Benzofuran-containing molecules have been investigated for activity against viruses such as HIV. | nih.govrsc.orgmdpi.com |
| Anti-inflammatory | The scaffold is present in compounds showing anti-inflammatory properties. | nih.govtandfonline.com |
Strategic Importance of Fluorine Substitution in Heterocyclic Systems
The introduction of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry, with approximately 20-25% of all current pharmaceuticals containing at least one fluorine atom. alfa-chemistry.comteknoscienze.com In some years, fluorinated compounds have accounted for up to half of all drugs approved by the U.S. Food and Drug Administration. tandfonline.com This prevalence is due to the unique properties of the fluorine atom: it is the most electronegative element, yet its van der Waals radius is comparable to that of a hydrogen atom. tandfonline.comnih.gov This combination allows for significant electronic modulation with minimal steric perturbation. nih.gov
Strategically placing fluorine on a heterocyclic system can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. chim.it The carbon-fluorine (C-F) bond is exceptionally strong, which often serves to block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug candidate. teknoscienze.comtandfonline.comnih.gov Beyond metabolic stability, fluorine substitution is a powerful tool for fine-tuning other critical molecular properties. bohrium.com Its strong electron-withdrawing nature can significantly alter the acidity or basicity (pKa) of nearby functional groups, which can impact a compound's solubility and binding interactions. alfa-chemistry.combohrium.com Fluorination generally increases a molecule's lipophilicity, a property that can enhance its ability to permeate biological membranes. alfa-chemistry.comtandfonline.com Furthermore, the unique electronic character of fluorine can lead to enhanced binding affinity with target proteins and can be used to control molecular conformation. tandfonline.comchim.itbohrium.com The deliberate incorporation of fluorine into heterocyclic structures like benzofuran (B130515) is therefore a rational approach to optimize drug-like properties. nih.govresearchgate.net
Table 2: Key Effects of Fluorine Substitution in Drug Design
| Property Modulated | Effect of Fluorination | References |
|---|---|---|
| Metabolic Stability | Increases due to the high strength of the C-F bond, which blocks metabolic oxidation. | teknoscienze.comtandfonline.comnih.gov |
| Acidity/Basicity (pKa) | Alters the pKa of nearby functional groups due to strong electron-withdrawing effects, influencing bioavailability. | alfa-chemistry.combohrium.com |
| Lipophilicity | Generally increases, which can improve membrane permeation. | alfa-chemistry.comtandfonline.combohrium.com |
| Binding Affinity | Can enhance interactions with target proteins through favorable electrostatic or dipolar interactions. | tandfonline.combohrium.com |
| Molecular Conformation | Can influence the preferred 3D structure of a molecule through stereoelectronic effects. | chim.itbohrium.combeilstein-journals.org |
Overview of Aminated Benzofuran Derivatives in Chemical Research
Within the broad family of benzofuran (B130515) derivatives, those bearing an amino group represent a particularly important subclass in chemical and medicinal research. researchgate.net Aminated benzofurans, including 2-amino and 3-aminobenzofuran analogs, are of significant interest due to their demonstrated biological activities and their utility as versatile synthetic intermediates. researchgate.netnih.govnih.gov
Research has shown that these compounds possess a range of pharmacological properties, including antifungal and anticancer activities. researchgate.netnih.gov For instance, certain 3-aminobenzofuran derivatives have been designed and synthesized as multifunctional agents for potential applications in neurodegenerative conditions like Alzheimer's disease, where they have shown potent inhibition of cholinesterase enzymes. frontiersin.orgnih.gov The amino group often acts as a critical pharmacophore, participating in key hydrogen bonding interactions within biological targets, or serves as a convenient chemical handle for further structural elaboration.
Given their potential, the synthesis of aminated benzofurans is an active and evolving field. researchgate.net Chemists have developed numerous strategies to construct this scaffold, ranging from metal-free, base-mediated tandem reactions to sophisticated transition-metal-catalyzed processes and cycloaddition reactions. nih.govnih.govnih.govacs.org For example, an efficient, one-pot method using cesium carbonate allows for the rapid, room-temperature synthesis of 3-amino-2-aroyl benzofurans. nih.gov Another advanced strategy employs a tandem SNAr-cyclocondensation of polyfluorinated precursors to generate novel 3-aminotrifluorobenzofurans. nih.gov This intense focus on synthetic methodology highlights the perceived value of the aminated benzofuran core in the development of new functional molecules. researchgate.netacs.org
Rationale for Dedicated Research on 3 Fluorobenzofuran 5 Amine and Its Analogs
Retrosynthetic Disconnections and Key Precursors for this compound Synthesis
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. leah4sci.comjournalspress.combibliotekanauki.pl For this compound, the primary disconnections involve the carbon-nitrogen bond of the amine and the bonds forming the furan ring.
Two principal retrosynthetic pathways can be envisioned:
Pathway A: Late-stage amination. In this approach, the C-N bond is the last to be formed. The key precursor would be a 3-fluoro-5-halobenzofuran or a related derivative. The amino group is introduced in the final steps, commonly via the reduction of a nitro group, which is a well-established transformation. oup.comgoogle.com This strategy relies on the successful prior synthesis of the 3-fluorobenzofuran core.
Pathway B: Early-stage amination. This strategy involves starting with a precursor that already contains the nitrogen functionality, such as a substituted nitrophenol. The benzofuran ring is then constructed around this pre-functionalized aromatic core.
Key precursors for the synthesis of this compound, depending on the chosen pathway, include:
Substituted phenols (e.g., 4-nitro-2-aminophenol derivatives)
Salicylaldehydes acs.org
o-Alkynylphenols rsc.orgresearchgate.net
2-Coumaranone derivatives
The choice of precursors is dictated by the specific cyclization strategy employed for the formation of the benzofuran ring.
Strategies for Constructing the Benzofuran Ring with Fluorine at C-3
A significant challenge in the synthesis of the target molecule is the regioselective introduction of a fluorine atom at the C-3 position of the benzofuran ring.
Cyclization Approaches for Fluorinated Benzofuran Core Formation
Intramolecular cyclization is a common and effective method for constructing the benzofuran scaffold. These reactions typically involve the formation of a C-O bond between a phenolic oxygen and an adjacent side chain.
One established method involves the cyclo-dehydration of appropriately substituted phenoxyketones. For instance, the use of polyphosphoric acid or sulfuric acid can facilitate the cyclization of 3-(nitrophenoxy)butanones to form nitrobenzofurans. oup.com A similar strategy could be adapted by using a fluorinated precursor.
Another approach is the acid-catalyzed cyclization of chalcone (B49325) precursors, which can lead to the formation of 2,3-dihydrobenzofurans. mdpi.com Subsequent modifications would be necessary to introduce the double bond and the C-3 fluorine.
Recent developments have also highlighted the use of electrophilic cyclization. For example, dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) can induce the cyclization of o-alkynyl anisoles to form 2,3-disubstituted benzofurans under mild conditions. rsc.org Adapting such a method with a fluorine-containing electrophile or a fluorinated alkyne could provide a route to the desired 3-fluorobenzofuran core.
| Cyclization Method | Precursor Type | Key Reagents/Conditions | Potential for Fluorination |
| Cyclo-dehydration | Phenoxyketones | Polyphosphoric acid, Sulfuric acid | Use of fluorinated ketone precursors |
| Acid-catalyzed cyclization | Chalcones | Acid catalysts | Starting with fluorinated chalcones |
| Electrophilic Cyclization | o-Alkynylphenols | Electrophiles (e.g., I+, Br+) | Use of electrophilic fluorinating agents |
Transition-Metal-Catalyzed and Metal-Free Annulation Reactions
Transition-metal catalysis has become a powerful tool for the synthesis of heterocyclic compounds, including benzofurans. acs.orgnsf.gov Palladium-, copper-, and nickel-based catalysts are frequently employed. acs.orgbeilstein-journals.org
Palladium-catalyzed reactions, such as the coupling of o-iodophenols with terminal alkynes (a variation of the Sonogashira coupling) followed by cyclization, offer a direct route to 2,3-disubstituted benzofurans. mdpi.com To achieve a 3-fluoro-substituted product, a fluorinated alkyne could be utilized. Palladium catalysts are also effective in the direct C-H arylation of benzofurans, which could be a potential, though likely less direct, route. beilstein-journals.orgnih.gov
Copper-catalyzed reactions provide another versatile avenue. For example, a one-pot reaction of salicylaldehydes, amines, and alkynes using a copper catalyst can yield amino-substituted benzofurans. acs.org Adapting this with a fluorinated component is a plausible strategy.
Metal-free annulation reactions are also gaining prominence. A notable example is the reaction of 2-fluorobenzonitriles with substituted alcohols at room temperature, which yields benzofuran-3-amines. mdpi.comsemanticscholar.org This method is particularly relevant as it directly installs the amino group at the C-3 position, although for the target molecule, the amino group is required at C-5 and fluorine at C-3.
| Catalyst Type | Reaction | Precursors | Relevance to 3-Fluorobenzofuran Synthesis |
| Palladium | Sonogashira coupling/cyclization | o-Iodophenols, Terminal alkynes | Use of a fluorinated alkyne |
| Palladium | C-H Arylation | Benzofurans, Aryl halides | Post-functionalization of a benzofuran core |
| Copper | One-pot multi-component reaction | Salicylaldehydes, Amines, Alkynes | Potential for incorporating fluorinated building blocks |
| (Metal-Free) | Annulation | 2-Fluorobenzonitriles, Alcohols | Demonstrates C-F bond activation in benzofuran synthesis |
Regioselective Introduction of Fluorine at C-3
The direct and regioselective fluorination of a pre-formed benzofuran ring at the C-3 position is a challenging but attractive strategy. The C-3 position of benzofuran is known to be reactive towards certain electrophiles. beilstein-journals.org
Electrophilic fluorinating agents, such as Selectfluor®, are commonly used for the introduction of fluorine onto aromatic and heteroaromatic rings. ucc.ie The challenge lies in controlling the regioselectivity, as fluorination can also occur at other positions, such as C-2. The reaction conditions, including the solvent and any directing groups on the benzofuran ring, would need to be carefully optimized to favor C-3 fluorination.
An alternative indirect method is the Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from an aminobenzofuran. ucc.ie This would require the synthesis of 3-aminobenzofuran as a precursor, which would then be converted to the desired 3-fluorobenzofuran.
Approaches for Introducing the Amino Group at C-5 of the Benzofuran Ring
The introduction of the amino group at the C-5 position is a critical step in the synthesis of this compound.
Amination via Nitro Reduction or Halogen Displacement
The most common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. evitachem.com This strategy is widely used in the synthesis of aminobenzofuran derivatives. oup.comgoogle.com The synthesis would first target a 3-fluoro-5-nitrobenzofuran intermediate. The nitro group can then be reduced to an amine using various reducing agents, such as:
Hydrogen gas with a palladium catalyst
Iron powder in the presence of an acid (e.g., ammonium (B1175870) chloride) rsc.org
Tin(II) chloride
This method is generally high-yielding and tolerant of many functional groups.
| Reducing Agent | Conditions | Advantages |
| H2, Pd/C | Catalytic hydrogenation | Clean reaction, high yield |
| Fe, NH4Cl | Acidic conditions | Inexpensive, effective |
| SnCl2 | Acidic conditions | Mild, selective |
Another potential, though less common, method is the displacement of a halogen atom at the C-5 position with an amino group or a nitrogen-containing nucleophile. This nucleophilic aromatic substitution would require a highly activated benzofuran ring, and harsh reaction conditions may be necessary. researchgate.net
Direct Amination Techniques and Functional Group Tolerances
Direct amination involves the introduction of an amino group onto a molecular scaffold in a single step, often by converting a C-H or C-X (where X is a leaving group) bond to a C-N bond. In the context of synthesizing fluorinated aminobenzofurans, direct amination presents a streamlined alternative to multi-step sequences that typically involve the reduction of a nitro group.
One prominent strategy for the direct conversion of phenols to anilines is the Smiles rearrangement. ursinus.edu This intramolecular nucleophilic aromatic substitution reaction can be performed as a one-pot synthesis, offering a pathway to convert hydroxyfluorophores to their more brightly fluorescent amino counterparts. ursinus.edu Research into this area has sought to develop metal-free, one-pot methods for the alkylation and subsequent rearrangement of hydroxycoumarins, a related oxygen heterocycle, with the goal of extending this methodology to other fluorophore scaffolds. ursinus.edu
For precursors containing a suitable leaving group, such as a halogen, direct amination can be achieved. General conditions for transforming functional groups like halogens (F, Cl), hydroxyls (OH), or sulfonates (OMs, OTs) into an amino group are well-established in organic synthesis. google.com The choice of amination reagent and catalyst is critical and depends on the substrate's reactivity and the tolerance of other functional groups. For instance, the activation of C–F bonds for nucleophilic substitution can be challenging but has been achieved using hydrogen bond-donating agents like 1,1,1-tris(hydroxymethyl)propane, which facilitates the departure of the fluoride (B91410) leaving group. beilstein-journals.org This approach has proven effective for the amination of benzylic fluorides with secondary amines and anilines. beilstein-journals.org
Functional group tolerance is a paramount consideration in these syntheses. The presence of the fluorine atom on the benzofuran ring influences the electronic properties of the molecule, which can affect the reactivity of other sites. For example, in copper-catalyzed N-arylation reactions, the choice of base and solvent system is crucial to avoid side reactions and ensure high yields. nih.gov Similarly, methods developed for the synthesis of cinnamic acid amides show a wide tolerance for various functional groups, which is a guiding principle for developing robust amination protocols for complex molecules like this compound. beilstein-journals.org
Tandem and One-Pot Syntheses of Aminobenzofurans
Tandem and one-pot syntheses offer significant advantages in terms of efficiency, resource management, and waste reduction by combining multiple reaction steps into a single, uninterrupted sequence. Several innovative one-pot methodologies have been developed for the synthesis of aminobenzofuran cores.
A notable example is the tandem SNAr-cyclocondensation reaction. nih.govrsc.org This strategy has been successfully employed to synthesize a library of novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans. nih.govrsc.org The process involves the reaction of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This approach demonstrates how a sequence of nucleophilic aromatic substitution followed by an intramolecular cyclization can efficiently construct the aminobenzofuran scaffold in low to good yields. rsc.org
Another powerful one-pot strategy involves the Smiles rearrangement. A transition-metal-free, one-pot process has been reported for synthesizing benzofuranamines from 2-fluorobenzonitriles and substituted alcohols at room temperature. semanticscholar.orgmdpi.com This method proceeds with high reaction efficiency and a broad substrate scope, yielding regioselectively constructed five-membered heterocycles. semanticscholar.orgmdpi.com
The following table summarizes representative examples from a one-pot synthesis of 3-aminobenzofuran derivatives via a Smiles rearrangement strategy. mdpi.com
| Entry | R1 | R2 | Product | Yield (%) |
| 1 | H | -COCH3 | 1-(3-Aminobenzofuran-2-yl)ethan-1-one | 76 |
| 2 | 5-F | -COOCH3 | Methyl 3-amino-5-fluorobenzofuran-2-carboxylate | 77 |
| 3 | 5-F | -COOC2H5 | Ethyl 3-amino-5-fluorobenzofuran-2-carboxylate | 80 |
| 4 | 6-NO2 | -COCH3 | 1-(3-Amino-6-nitrobenzofuran-2-yl)ethan-1-one | 81 |
Furthermore, cascade cyclization reactions provide an efficient route to complex aminobenzofuran derivatives. One such strategy utilizes ortho-hydroxy α-aminosulfones as substrates to generate aminobenzofuran spiroindanone and spirobarbituric acid derivatives with high efficiency. mdpi.comsemanticscholar.org Cesium carbonate (Cs₂CO₃) has also been identified as a highly effective mediator for the rapid, room-temperature, one-pot synthesis of 3-amino-2-aroyl benzofurans from 2-hydroxybenzonitriles and 2-bromoacetophenones. nih.gov This method is notable for its very short reaction times (10–20 minutes) and its suitability for gram-scale synthesis. nih.gov
Chemo- and Regioselective Considerations in Multi-Substituted Benzofuran Synthesis
The synthesis of multi-substituted benzofurans, such as this compound, requires precise control over the placement of each functional group, a challenge governed by chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs.
In the synthesis of fluorinated benzofurans, the intended reaction pathway can compete with undesired side reactions. For example, during the tandem SNAr-cyclocondensation synthesis of 3-aminobenzofurans, attempts to create 3-unsubstituted or 3-methyl analogues were unsuccessful. nih.govrsc.org This was due to the alkoxide nucleophile preferentially attacking the carbonyl group of the starting material (e.g., perfluoro-benzaldehydes or acetophenones) rather than initiating the SNAr reaction at the C-2 position of the perfluorinated ring. nih.govrsc.org This led to a cleavage of the carbonyl group, demonstrating a critical chemoselectivity challenge. rsc.org
Regioselective control is fundamental to building the benzofuran core itself. Many classical and modern benzofuran syntheses, such as those starting from phenols and α-haloketones, depend on controlling the cyclization step to favor the desired isomer. mdpi.com The reaction of 3-hydroxy-2-pyrones with nitroalkenes allows for the regioselective preparation of benzofuranones with programmable substitution at any position, which can then be converted to substituted benzofurans. nih.govacs.org
Modern synthetic methods continue to address these challenges. Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans with good to excellent yields and selectivity. nih.gov Similarly, palladium-catalyzed direct C-H bond functionalizations of (Z)-2-bromovinyl phenyl ethers afford 2-substituted benzofurans through a regioselective intramolecular cyclization. organic-chemistry.org For highly substituted systems, unusual substituent migrations have been observed, which can be exploited for the synthesis of specific isomers that are otherwise difficult to access. rsc.org The development of a transition-metal-free, one-pot synthesis of benzofuranamines highlights the regioselective construction of the five-membered heterocycle as a key achievement of the methodology. semanticscholar.org
Advanced Synthetic Protocols for Structurally Complex this compound Derivatives
The development of advanced synthetic protocols is essential for creating structurally complex molecules for applications in medicinal chemistry and materials science. These protocols often employ novel catalytic systems, unconventional reaction media, or energy sources like microwaves and ultrasound to improve efficiency, yield, and sustainability. mdpi.com
One advanced protocol is the synthesis of aminobenzofuran spiro-derivatives through a DMAP-mediated tandem cyclization. mdpi.comsemanticscholar.org This method constructs highly complex spiroindanone and spirobarbituric acid derivatives fused to the aminobenzofuran core, demonstrating excellent substrate versatility and scalability. mdpi.comsemanticscholar.org
The tandem SNAr-cyclocondensation reaction used to create a library of 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans is another example of an advanced protocol that provides rapid access to novel, highly fluorinated heterocyclic scaffolds. nih.govrsc.org The structural complexity of the products is high, featuring multiple fluorine substituents and varied groups at the 2- and 6-positions. nih.gov
The following table showcases examples of structurally complex aminobenzofurans synthesized via this tandem SNAr-cyclocondensation protocol. nih.gov
| Starting Nitrile | Starting α-Hydroxycarbonyl | Product | Yield (%) |
| 4-(Benzimidazol-1-yl)tetrafluorobenzonitrile | 2-Hydroxy-1-(4-methoxyphenyl)ethan-1-one | (3-Amino-6-(1H-benzo[d]imidazol-1-yl)-4,5,7-trifluorobenzofuran-2-yl)(4-methoxyphenyl)methanone | 21 |
| 4-(Cyclopentylamino)tetrafluorobenzonitrile | Methyl 2-hydroxyacetate | Methyl 3-amino-6-(cyclopentylamino)-4,5,7-trifluorobenzofuran-2-carboxylate | 55 |
| 4-Morpholinotetrafluorobenzonitrile | 1-(4-Methoxyphenyl)-2-hydroxyethan-1-one | (3-Amino-6-morpholino-4,5,7-trifluorobenzofuran-2-yl)(4-methoxyphenyl)methanone | 65 |
Furthermore, unconventional methodologies are being explored to synthesize benzofuran derivatives with broad functional group compatibility. mdpi.com These include protocols promoted by UV-light for the condensation of non-acidic methylenes with carbonyls and metal-free syntheses of functionalized benzofurans from p-quinone methides. mdpi.com The application of such advanced strategies to the synthesis of this compound and its derivatives could unlock new chemical space and lead to the discovery of molecules with unique properties.
Mechanistic Insights into Fluorobenzofuran Ring System Transformations
The benzofuran ring system is an aromatic heterocycle whose reactivity is influenced by the fusion of an electron-rich furan ring and a stable benzene (B151609) ring. The introduction of a fluorine atom at the C-3 position significantly modulates this inherent reactivity.
The fluorine atom at the C-3 position exerts a profound influence on the reactivity of the benzofuran scaffold primarily through two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R). libretexts.org
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached (C-3). This effect deactivates the furan ring, making it less susceptible to attack by electrophiles compared to an unsubstituted benzofuran. oup.com
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the π-system of the furan ring. However, due to the poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance donation is significantly weaker than its powerful inductive withdrawal. govtpgcdatia.ac.in
The net result is a strong deactivation of the furan ring toward electrophilic substitution. Conversely, the electron-withdrawing nature of the fluorine atom makes the C-3 position and the adjacent C-2 position more susceptible to nucleophilic attack. This is particularly evident in reactions that proceed through intermediates where a negative charge is stabilized, or in metal-catalyzed processes that can activate C-F bonds. beilstein-journals.org For instance, studies on related 2-fluorobenzofurans have shown that the C-F bond can be activated by nickel catalysts to participate in cross-coupling reactions. beilstein-journals.org The presence of fluorine can also facilitate nucleophilic substitution reactions on the ring system. smolecule.com
Halogen substituents on the benzofuran ring have been shown to enhance biological activity, partly due to their ability to form halogen bonds, which are attractive interactions between the electrophilic halogen and nucleophilic sites in molecules, improving binding affinity. nih.gov
The furan ring is inherently more reactive than benzene in electrophilic substitution reactions due to the electron-donating effect of the oxygen heteroatom. wikipedia.org However, in this compound, this reactivity is significantly altered.
Electrophilic Attack: The C-3 position is strongly deactivated by the attached fluorine. The C-2 position, being α to the oxygen, is typically the most reactive site in benzofurans for electrophilic attack. However, the adjacent C-3 fluorine atom also deactivates this position through its inductive effect. Therefore, electrophilic substitution on the furan ring of this compound is expected to be difficult.
Nucleophilic Attack and Cyclization: The C-3 fluorine can act as a leaving group in nucleophilic substitution reactions, although this typically requires harsh conditions or specific catalytic activation. beilstein-journals.org More common are transformations involving the C-2 position. For example, syntheses of 2-fluorobenzofurans often proceed via a 5-endo-trig cyclization of β,β-difluoro-o-hydroxystyrenes, highlighting the unique reactivity imparted by fluorine substituents. researchgate.netresearchgate.netresearchgate.net While the target molecule has fluorine at C-3, these mechanisms underscore the role of fluorine in directing ring-forming reactions.
The reactivity of the benzene portion of the molecule is governed by the powerful activating and directing effects of the C-5 amino group, modulated by the fused furan ring.
Directing Effects: The amino group (-NH₂) is a strong activating group and is ortho, para-directing. studymind.co.uk In the context of the benzofuran ring system, the positions ortho to the C-5 amino group are C-4 and C-6. The position para is the C-2 position on the furan ring, but direct substitution there is sterically and electronically hindered. Therefore, electrophilic aromatic substitution is strongly favored at the C-4 and C-6 positions. The furan oxygen also directs ortho to itself (C-7a and C-2), and the C-7 position is also activated.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Influence of C-5 Amino Group | Influence of Fused Furan Ring | Predicted Outcome |
|---|---|---|---|
| C-4 | Strongly Activating (ortho) | Weakly Influenced | Major Site of Substitution |
| C-6 | Strongly Activating (ortho) | Weakly Influenced | Major Site of Substitution |
| C-7 | Weakly Influenced (meta) | Activated (ortho to O) | Minor Site of Substitution |
Reactivity Profiles of the C-5 Amino Group in this compound
The C-5 amino group exhibits reactivity typical of an aromatic amine, serving as a versatile handle for further molecular elaboration.
The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a base.
Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. mnstate.edu This reaction is often used to protect the amino group or to introduce new functional moieties.
Alkylation: Direct alkylation with alkyl halides can occur but is often difficult to control, leading to polyalkylation. mnstate.edu Reductive amination provides a more controlled method for introducing alkyl groups.
N-Arylation: Copper- or palladium-catalyzed N-arylation reactions (e.g., Buchwald-Hartwig or Ullmann condensation) can be employed to couple the amino group with aryl halides or arylboronic acids. acs.org Studies on 3-aminobenzofurans have demonstrated efficient copper-catalyzed N-arylation with arylboronic acids at ambient temperatures. acs.org
Diazotization: Like other primary aromatic amines, the C-5 amino group can be converted to a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. studymind.co.uk This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X, -H) in Sandmeyer-type reactions.
Table 2: Common Derivatization Reactions of the C-5 Amino Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Acylation | RCOCl, Base | Amide (Ar-NHCOR) |
| Sulfonylation | RSO₂Cl, Base | Sulfonamide (Ar-NHSO₂R) |
| N-Arylation | Ar'-B(OH)₂, Cu Catalyst | N-Aryl Amine (Ar-NH-Ar') |
| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt (Ar-N₂⁺Cl⁻) |
While the amino group itself does not directly participate in cycloadditions, it can be a key component in condensation reactions or be transformed into a group that does.
Condensation Reactions: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). libretexts.org This reaction is typically reversible and acid-catalyzed. The resulting imine can then participate in further reactions or be reduced to a secondary amine.
Cycloaddition Precursors: The amino group can be part of a diene system or can be converted into a group that facilitates cycloaddition. For instance, the diazonium salt derived from the amine can be used in azo coupling reactions with activated aromatic rings, which is a type of electrophilic aromatic substitution rather than a cycloaddition. While furan itself can act as a diene in Diels-Alder reactions, the aromaticity of the benzofuran system makes this type of reaction less favorable. wikipedia.org However, derivatization of the amine could potentially lead to substrates for intramolecular cyclization or condensation reactions to build more complex fused heterocyclic systems. For example, a reaction of a related 3-aminobenzofuran with malononitrile (B47326) under microwave heating was shown to yield novel pyridine-fused benzofurans. acs.org
Investigating Electronic and Steric Effects of Substituents on Reaction Pathways
The reaction pathways of this compound are dictated by the electronic properties of the fluorine and amine substituents, as well as steric considerations. These substituents exert both inductive and resonance effects, which alter the electron density distribution within the aromatic system and influence the approach of reagents.
Electronic Effects:
The amine (-NH₂) group at the 5-position is a strong activating group. beilstein-journals.org Through its electron-donating resonance effect (also known as a +M effect), it significantly increases the electron density of the benzene ring, particularly at the ortho and para positions relative to itself (positions 4 and 6). beilstein-journals.orgworktribe.com This makes the aromatic ring more nucleophilic and thus more susceptible to electrophilic aromatic substitution (EAS) reactions. mdpi.com The lone pair of electrons on the nitrogen atom can be delocalized into the ring, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. beilstein-journals.org
Conversely, the fluorine atom at the 3-position of the furan ring is an electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). worktribe.com This effect tends to decrease the electron density of the furan ring and, to a lesser extent, the fused benzene ring. However, like other halogens, fluorine also has an electron-donating resonance effect (+M effect) due to its lone pairs, which can partially counteract its inductive effect. beilstein-journals.orgworktribe.com In the context of electrophilic attack on the benzene ring, the activating effect of the amino group is expected to be the dominant factor.
The interplay of these electronic effects directs the regioselectivity of electrophilic substitution reactions. The strong activating and ortho-, para-directing nature of the amino group would primarily direct incoming electrophiles to position 4 and position 6.
Steric Effects:
Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, also plays a role in the reactivity of this compound. rsc.org The fluorine atom at the 3-position, while relatively small, can exert some steric hindrance to reactions occurring at the adjacent C2 position of the furan ring or the C4 position of the benzene ring.
The influence of steric hindrance becomes more pronounced when considering reactions involving the amine group itself, such as alkylation or acylation. Bulky reagents will face greater difficulty in approaching the nitrogen atom. rsc.org Similarly, for electrophilic substitution on the aromatic ring, a bulky electrophile might show a preference for the less sterically encumbered position.
A hypothetical study on the nitration of this compound could yield products based on these directing effects. The expected major products would be 3-Fluoro-4-nitrobenzofuran-5-amine and 3-Fluoro-6-nitrobenzofuran-5-amine, with the relative yields being influenced by both electronic and steric factors.
To provide a more quantitative understanding, computational methods like Density Functional Theory (DFT) can be employed. These studies can calculate electron densities, molecular orbital energies (HOMO-LUMO gaps), and the transition state energies for various reaction pathways, offering insights into the reactivity and regioselectivity. mdpi.com
Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution in this compound
| Substituent | Position | Electronic Effect | Predicted Influence on Reactivity | Predicted Directing Effect |
| -NH₂ | 5 | Strong activating (+M > -I) | Increases rate of EAS | Ortho, Para-directing (to positions 4 and 6) |
| -F | 3 | Deactivating (-I > +M) | Decreases electron density of the furan ring | Weakly influences benzene ring reactivity |
Intermolecular and Intramolecular Interactions Governing Reactivity
The reactivity of this compound is not only governed by its intrinsic electronic and steric properties but also by non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular). These interactions can influence the molecule's conformation, stability, and how it interacts with other chemical species.
Intermolecular Interactions:
The most significant intermolecular interaction for this compound is hydrogen bonding. google.com The amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms (from the furan ring) can act as hydrogen bond acceptors. google.com In the solid state or in concentrated solutions, these hydrogen bonds can lead to the formation of dimers or larger aggregates, which can affect the accessibility of the reactive sites.
Another important intermolecular interaction is π-π stacking. google.com The planar aromatic benzofuran system can stack with other aromatic molecules, including other molecules of this compound. google.comresearchgate.net The presence of the fluorine atom can, however, disrupt or alter the nature of this stacking compared to non-fluorinated analogues. rsc.org These stacking interactions are crucial in crystal engineering and can influence the solid-state reactivity of the compound.
Intramolecular Interactions:
Intramolecular hydrogen bonding is also a possibility in derivatives of this compound, particularly if a suitable hydrogen bond acceptor is introduced at an adjacent position, such as the 4-position. For instance, if a carbonyl or nitro group were present at C4, an intramolecular hydrogen bond could form between the amine hydrogen and the oxygen of the substituent. Such an interaction would lock the conformation of the molecule and could significantly alter the reactivity of both the amine and the substituent.
Computational studies on similar systems, such as calix nih.govbenzofurans, have demonstrated the importance of intramolecular hydrogen bonding in determining the conformational preferences of these molecules. researchgate.netresearchgate.net
The fluorine atom can also participate in non-covalent interactions. Although not a classical hydrogen bond acceptor, fluorine can form weak hydrogen bonds and other electrostatic interactions that can influence molecular conformation and crystal packing.
Table 2: Potential Non-Covalent Interactions Involving this compound
| Interaction Type | Participating Groups | Nature of Interaction | Potential Impact on Reactivity |
| Intermolecular Hydrogen Bonding | -NH₂ (donor), N/O (acceptor) | Attraction between molecules | Can decrease reactivity by blocking reactive sites in aggregates. |
| π-π Stacking | Benzofuran ring system | Attraction between aromatic rings | Influences solid-state packing and reactivity. |
| Intramolecular Hydrogen Bonding | -NH₂ (donor) with adjacent acceptor substituent | Formation of a cyclic-like structure | Can alter the electronic properties and steric accessibility of the involved functional groups. |
| Dipole-Dipole Interactions | C-F bond, C-N bond, C-O bond | Electrostatic attraction between polar bonds | Contributes to the overall intermolecular forces and physical properties. |
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular and electronic properties with high accuracy. unipd.it Methods such as Density Functional Theory (DFT) are frequently employed to model the behavior of complex organic molecules. nih.govresearchgate.net
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface. unipd.it For this compound, the geometry is largely defined by the rigid benzofuran core, but the orientation of the amine (-NH2) group allows for different conformations.
Conformational analysis involves studying the energy changes associated with the rotation around single bonds. unipd.it In this case, the rotation of the C-N bond of the amino group is of interest. While the energy barrier for this rotation is typically low, identifying the minimum energy conformer is crucial for the accuracy of all subsequent calculations. Advanced computational methods can precisely calculate the bond lengths, bond angles, and dihedral angles that characterize this most stable structure.
Illustrative Data Table: Optimized Geometric Parameters The following table presents hypothetical optimized geometric parameters for the key bonds and angles in this compound, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).
| Parameter | Type | Hypothetical Value |
| C-F | Bond Length | 1.35 Å |
| C-N | Bond Length | 1.40 Å |
| C-O (furan) | Bond Length | 1.37 Å |
| C-C (furan) | Bond Length | 1.39 Å |
| C-N-H | Bond Angle | 112.0° |
| C-C-F | Bond Angle | 119.5° |
| H-N-C-C | Dihedral Angle | 0.0° (planar) |
The electronic properties of a molecule govern its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.netunizar.es
For this compound, the electron-donating amino group is expected to raise the energy of the HOMO, while the electron-withdrawing fluorine atom would lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap.
The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution across a molecule. researchgate.netwolfram.comlibretexts.org It uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In this compound, the MEP would likely show a high electron density (red/yellow) around the nitrogen atom of the amine group and the oxygen of the furan ring, making these sites nucleophilic. Conversely, the hydrogen atoms of the amine group would exhibit positive potential (blue).
Illustrative Data Table: Frontier Orbital Energies This table shows hypothetical energy values for the frontier orbitals of this compound.
| Orbital | Hypothetical Energy (eV) | Description |
| HOMO | -5.85 | Primarily located on the amino group and benzene ring; indicates sites of electrophilic attack. |
| LUMO | -1.20 | Distributed over the benzofuran ring system; indicates sites of nucleophilic attack. |
| HOMO-LUMO Gap | 4.65 | Suggests moderate reactivity. |
Reaction Mechanism Elucidation through Transition State Modeling
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying short-lived intermediates and transition states that are often impossible to observe experimentally. nih.govmdpi.com
By modeling the transition state—the highest energy point along the reaction pathway—chemists can calculate the activation energy (Ea) or activation barrier. researchgate.net This barrier determines the rate of a reaction; a lower barrier corresponds to a faster reaction. A reaction energy profile plots the energy of the system against the reaction coordinate, showing the relative energies of reactants, intermediates, transition states, and products. researchgate.net
For this compound, potential reactions for study could include electrophilic aromatic substitution on the benzene ring or reactions involving the nucleophilic amine group. For example, a computational study could model the acylation of the amine group. The calculation would identify the transition state for the nucleophilic attack of the nitrogen atom on the acylating agent and determine the activation energy for this step.
Illustrative Data Table: Activation Energies for a Hypothetical Reaction (Amine Acylation)
| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |
| Step 1 | Nucleophilic attack of amine on acyl chloride | 15.2 |
| Step 2 | Proton transfer to a base | 5.1 |
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and even change the mechanism compared to the gas phase. rsc.org Computational models can account for these solvent effects using various approaches, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. rsc.orgarxiv.org Including solvent effects provides a more realistic picture of the reaction energetics. For instance, polar solvents can stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction.
Illustrative Data Table: Solvent Effects on a Hypothetical Activation Barrier
| Solvent | Dielectric Constant (ε) | Hypothetical Activation Energy (kcal/mol) |
| Gas Phase | 1 | 22.5 |
| Toluene | 2.4 | 20.1 |
| Acetonitrile | 37.5 | 16.8 |
| Water | 78.4 | 15.9 |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3 Fluorobenzofuran 5 Amine
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For 3-Fluorobenzofuran-5-amine (C₈H₆FNO), the expected exact mass can be calculated. This experimentally determined value, when compared to the theoretical mass, provides strong evidence for the compound's elemental composition.
Table 1: Theoretical and Observed HRMS Data for this compound
| Ion | Theoretical m/z | Observed m/z |
| [M+H]⁺ | Data not available | Data not available |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the chemical environment of specific nuclei. A combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of the molecular structure.
¹H NMR and ¹³C NMR for Proton and Carbon Framework Analysis
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all indicative of the molecular structure.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Data not available | Data not available | Data not available | Data not available |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (ppm) |
| Data not available | Data not available |
Specific, experimentally determined ¹H NMR and ¹³C NMR data for this compound are not available in published literature.
¹⁹F NMR for Characterizing Fluorine Environments and Coupling
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique. The chemical shift of the fluorine signal is highly sensitive to its electronic environment within the molecule. Furthermore, the fluorine nucleus will couple with nearby protons and carbons, providing valuable connectivity information. This technique is instrumental in confirming the position of the fluorine substituent on the benzofuran (B130515) ring system.
Advanced 2D NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are indispensable for establishing the complete bonding network and spatial arrangement of atoms.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded, which is critical for determining stereochemistry.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range correlations between protons and carbons (typically over two to three bonds), which is vital for assembling the molecular fragments into a complete structure.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds.
For this compound, key vibrational modes would include:
N-H stretching of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com
C-N stretching of the aromatic amine, which is usually observed in the 1250-1335 cm⁻¹ range. orgchemboulder.com
C-F stretching , which gives rise to a strong absorption band.
Aromatic C=C stretching vibrations.
C-O-C stretching of the furan (B31954) ring.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | Data not available |
| C-N Stretch (Aromatic Amine) | Data not available |
| C-F Stretch | Data not available |
| Aromatic C=C Stretch | Data not available |
| C-O-C Stretch (Furan) | Data not available |
Specific experimental IR data for this compound is not documented in readily accessible scientific literature.
X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing
There are no publicly available X-ray diffraction studies on this compound to describe its solid-state molecular geometry and crystal packing.
Structure Reactivity Relationship Srr and Design Principles for Fluorinated Aminobenzofuran Scaffolds
Positional Effects of Fluorine (C-3) and Amino Group (C-5) on Chemical Reactivity
The reactivity of the 3-Fluorobenzofuran-5-amine scaffold is dictated by the electronic contributions of its two key substituents. The amino group (-NH₂) at the C-5 position is a potent activating group and an ortho, para-director for electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring. Its strong electron-donating effect, primarily through resonance, significantly increases the electron density of the aromatic system, particularly at the C-4 and C-6 positions. Consequently, these positions are highly susceptible to attack by electrophiles.
Conversely, the fluorine atom at the C-3 position on the furan (B31954) ring exerts a dual electronic influence. It is strongly electron-withdrawing through induction due to its high electronegativity, which deactivates the furan ring toward electrophilic attack. This inductive effect can also subtly influence the reactivity of the connected benzene ring. The presence of substituents at specific positions on the benzofuran (B130515) core can result in derivatives with distinct structural characteristics. nih.gov
The combination of these effects creates a nuanced reactivity profile:
Benzene Ring Reactivity : The benzene portion of the molecule is highly activated towards electrophiles, with reactions like halogenation, nitration, and acylation expected to occur preferentially at the C-4 and C-6 positions, ortho to the powerful amino-donating group.
Furan Ring Reactivity : The furan ring is comparatively deactivated due to the C-3 fluorine substituent. The C-2 position, adjacent to the oxygen atom, is the most likely site for any potential reactions on this ring, though it is significantly less reactive than the activated benzene ring. The introduction of substituents into the benzofuran core is a key strategy for developing new derivatives with unique properties. nih.gov
Influence of Electronic Properties (e.g., Hammett Parameters) on Reaction Rates
The electronic influence of substituents on the reaction rates and equilibria of aromatic compounds can be quantified using the Hammett equation, which provides a framework for understanding linear free-energy relationships. wikipedia.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through substituent constants (σ) and a reaction constant (ρ). wikipedia.org
Reaction Constant (ρ) : The reaction constant, ρ, reflects the sensitivity of a particular reaction to substituent effects. wikipedia.org
A reaction with a negative ρ value is accelerated by electron-donating groups (like the -NH₂ at C-5) because a positive charge develops in the transition state. Electrophilic aromatic substitution is a classic example.
A reaction with a positive ρ value is accelerated by electron-withdrawing groups (like the -F at C-3) because a negative charge develops in the transition state. Nucleophilic aromatic substitution (SNAr) falls into this category.
For this compound, the powerful electron-donating -NH₂ group would be expected to dramatically accelerate reactions with a negative ρ, such as substitutions on the benzene ring. The electronic properties of substituents can be effectively described by Hammett constants, which are crucial in the study and interpretation of organic reactions. scispace.com
| Substituent | σm | σp |
|---|---|---|
| -NH₂ (Amino) | -0.16 | -0.66 |
| -F (Fluoro) | +0.34 | +0.06 |
Data sourced from established physical organic chemistry literature. stenutz.eu
Steric Hindrance and Conformational Effects in Substituted Benzofurans
Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. osti.gov In this compound, both the fluorine atom and the amino group are relatively small, minimizing significant steric hindrance for many reactions. However, their presence does influence the accessibility of adjacent sites.
Access to C-4 and C-6 : The amino group at C-5 does not significantly hinder electrophilic attack at the neighboring C-4 and C-6 positions.
Access to the Furan Ring : The fluorine atom at C-3 may present a minor steric barrier to reactions at the C-2 position, depending on the size of the incoming reagent.
Conformational Effects : The benzofuran ring system is largely planar. The introduction of the fluorine atom can influence the conformation of adjacent side chains through stereoelectronic effects. nih.gov For instance, the polar C-F bond can engage in favorable electrostatic interactions with nearby functional groups, potentially locking in specific conformations that might otherwise be less populated. nih.gov While the amino group itself does not impose major conformational restrictions, its ability to form hydrogen bonds can influence the orientation of reactants and solvent molecules. In medicinal chemistry, imposing conformational constraints is a common strategy to explore the binding parameters of a molecule with its target. unina.it
Development of Predictive Models for Chemical Behavior
Predicting the chemical behavior of complex molecules like this compound increasingly relies on computational chemistry. Methodologies such as Density Functional Theory (DFT) are employed to build predictive models. These models can elucidate several key aspects of reactivity:
Electron Density and Electrostatic Potential Maps : DFT calculations can generate maps showing the electron distribution across the molecule. For this compound, these maps would visually confirm the high electron density at the C-4 and C-6 positions and the relative electron deficiency of the furan ring, thereby predicting the most likely sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis : The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO location indicates the site of initial electrophilic attack, which is expected to be centered on the activated benzene ring. The LUMO location suggests the most favorable site for nucleophilic attack.
Reaction Pathway Modeling : Computational models can be used to calculate the activation energies for various potential reactions and their corresponding transition states. This allows for the in silico screening of different reaction conditions and reagents, providing a predictive guide for synthetic chemists and helping to rationalize observed experimental outcomes. DFT methods have been successfully used to estimate the total energies of different conformations of substituted benzofurans. rsc.org
By combining established principles like the Hammett equation with modern computational tools, robust predictive models can be developed to guide the synthesis and application of fluorinated aminobenzofuran scaffolds.
Future Perspectives and Emerging Trends in 3 Fluorobenzofuran 5 Amine Research
Innovations in Green Chemistry for Sustainable Synthesis
The principles of green chemistry are increasingly pivotal in the synthesis of complex organic molecules, aiming to reduce environmental impact and enhance safety. For the synthesis of 3-Fluorobenzofuran-5-amine, future research is expected to focus on the adoption of greener alternatives to traditional synthetic methods. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
One promising area is the application of deep eutectic solvents (DES) as both reaction media and catalysts. d-nb.info These solvents are biodegradable, have low toxicity, and can be prepared from inexpensive and readily available components. d-nb.info The use of DES could potentially streamline the synthesis of this compound by enhancing reaction rates and simplifying product isolation.
Multicomponent reactions (MCRs) represent another key green chemistry strategy that is likely to be explored. d-nb.infod-nb.info MCRs allow for the construction of complex molecules like this compound in a single step from three or more reactants, which reduces waste, time, and energy consumption. d-nb.infod-nb.info The development of a novel MCR for this target compound would be a significant advancement in its sustainable production.
| Green Chemistry Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, potential for rate enhancement and simplified workup. d-nb.info | Identification of optimal DES systems for key reaction steps. |
| Multicomponent Reactions (MCRs) | Increased atom economy, reduced waste, and shorter synthesis time. d-nb.infod-nb.info | Design of a convergent MCR to assemble the benzofuran (B130515) core with desired functionalities. |
| Renewable Starting Materials | Reduced reliance on petrochemicals and lower carbon footprint. | Exploration of bio-based precursors for the benzofuran scaffold. |
Development of Catalyst-Free or Organocatalytic Methodologies
The reliance on heavy metal catalysts in organic synthesis is a significant concern due to their toxicity, cost, and potential for product contamination. Consequently, there is a growing interest in developing catalyst-free and organocatalytic methods for the synthesis of heterocyclic compounds.
Catalyst-free reactions, often promoted by thermal or microwave irradiation, offer a straightforward approach to synthesis. mdpi.com Research into the thermal cyclization of appropriately substituted precursors could yield a clean and efficient route to this compound without the need for any catalytic additives.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and is increasingly being applied to the construction of heterocycles. nih.govdntb.gov.ua Proline-based organocatalysts, for instance, have been successfully used in the synthesis of benzofuranone intermediates. dntb.gov.ua Future work could focus on designing a specific organocatalyst that can facilitate the key bond-forming reactions in the synthesis of this compound, potentially enabling enantioselective synthesis of chiral derivatives.
| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Catalyst-Free Synthesis | Avoids metal contamination, simplifies purification, and reduces cost. mdpi.com | Investigation of reaction conditions (e.g., solvent, temperature) to promote uncatalyzed cyclization. |
| Organocatalysis | Low toxicity, stability, and potential for asymmetric induction. nih.govdntb.gov.ua | Development of a chiral organocatalyst for the enantioselective synthesis of this compound derivatives. |
Exploration of Novel Bond Activations and Transformations
The development of novel bond activation strategies is crucial for accessing new chemical space and improving synthetic efficiency. For the synthesis of this compound, several emerging areas of bond activation hold significant promise.
C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. hw.ac.uk The application of C-H activation to a pre-formed benzofuran scaffold could provide a late-stage route for the introduction of the fluorine and amine groups, offering a highly modular and efficient synthetic strategy. hw.ac.uk
Radical reactions initiated by single-electron transfer (SET) processes are also gaining traction for the construction of complex molecules. nih.gov The use of heteroatom-centered anions as super-electron-donors can initiate radical cascades to form functionalized benzofurans. nih.gov This approach could be adapted to introduce the desired substituents onto the benzofuran core of this compound under mild conditions.
Furthermore, the activation of traditionally inert bonds, such as C-N bonds, through strategies like halogenation-induced activation, could open up new retrosynthetic pathways. rsc.org
| Bond Activation/Transformation | Potential Application in this compound Synthesis | Key Research Focus |
| C-H Functionalization | Late-stage introduction of fluorine and amine groups onto the benzofuran core. hw.ac.uk | Development of site-selective C-H fluorination and amination methods. |
| Radical Reactions (SET) | Formation of substituted benzofurans under mild conditions. nih.gov | Exploration of radical precursors for the introduction of the 3-fluoro and 5-amino functionalities. |
| C-N Bond Activation | Novel disconnections and synthetic routes. rsc.org | Design of precursors where a C-N bond can be strategically cleaved and reformed. |
Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design and Reaction Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis by enabling rapid and accurate prediction of reaction outcomes and the design of optimal synthetic routes. nih.govrjptonline.orgengineering.org.cn
Furthermore, ML models can be trained to predict the success or failure of a chemical reaction, as well as to optimize reaction conditions such as temperature, solvent, and catalyst. rjptonline.orgchemrxiv.org This predictive power can significantly reduce the number of trial-and-error experiments required, accelerating the development of a robust and efficient synthesis for this compound. rjptonline.orgchemrxiv.org
| AI/ML Application | Impact on this compound Research | Key Developments |
| Retrosynthesis Prediction | Rapid generation of diverse and efficient synthetic routes. nih.govengineering.org.cn | Training of AI models on large and diverse reaction datasets to improve prediction accuracy. |
| Reaction Outcome Prediction | Reduced experimental effort and faster optimization of reaction conditions. rjptonline.orgchemrxiv.org | Development of ML models that can accurately predict reaction yields and identify potential side products. |
| Green-by-Design Synthesis | Design of synthetic routes with minimized environmental impact from the outset. chemrxiv.org | Incorporation of green chemistry metrics into AI-driven synthesis planning tools. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
